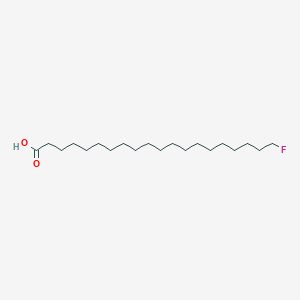
20-Fluoroeicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Fluoroeicosanoic acid: is a long-chain fatty acid with the molecular formula C20H39FO2 . It is a derivative of eicosanoic acid, where one of the hydrogen atoms is replaced by a fluorine atom at the 20th position . This compound is part of the fluoro fatty acids family and has unique properties due to the presence of the fluorine atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20-Fluoroeicosanoic acid typically involves the fluorination of eicosanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor . The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents that allow for high yield and purity. These methods are optimized to ensure consistency and cost-effectiveness in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 20-Fluoroeicosanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 20-Fluoroeicosanoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology: In biological research, it is used to study the effects of fluorinated fatty acids on cellular processes and metabolism .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 20-Fluoroeicosanoic acid involves its interaction with biological membranes and enzymes. The presence of the fluorine atom can alter the compound’s lipophilicity and reactivity, affecting its interaction with molecular targets. It can modulate enzyme activity and influence signaling pathways involved in lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Eicosanoic acid: The non-fluorinated parent compound.
20-Chloroeicosanoic acid: A similar compound with a chlorine atom instead of fluorine.
20-Bromoeicosanoic acid: A similar compound with a bromine atom instead of fluorine.
Uniqueness: 20-Fluoroeicosanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological systems .
Propriétés
Formule moléculaire |
C20H39FO2 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
20-fluoroicosanoic acid |
InChI |
InChI=1S/C20H39FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) |
Clé InChI |
SVYIZBOEYBHVGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCC(=O)O)CCCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
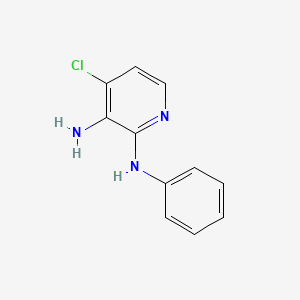
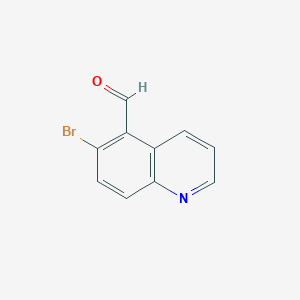
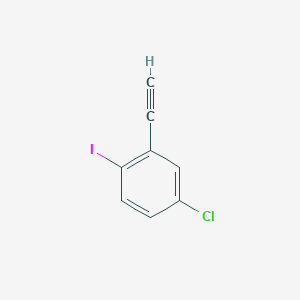
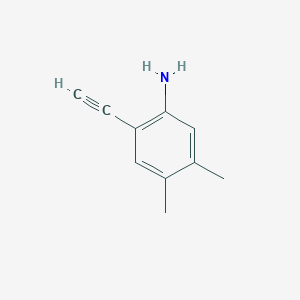
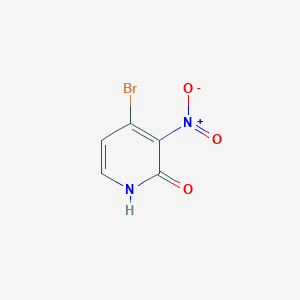
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
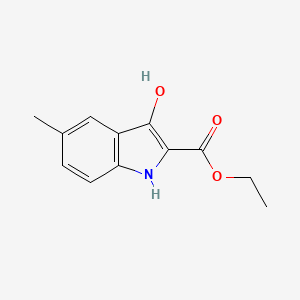
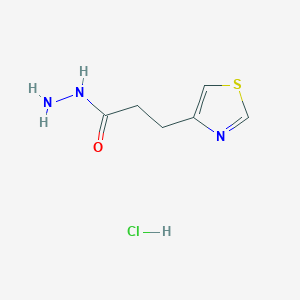
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
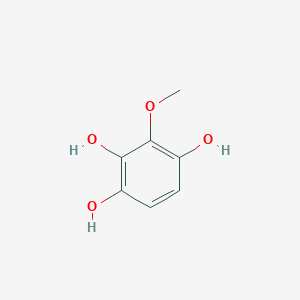
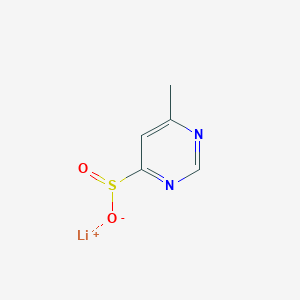
![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)
